SGC0946 Demonstrates 100-Fold Greater Cellular Potency than the Closely Related Analog EPZ004777 in MCF10A Breast Cancer Cells
SGC0946 is a brominated analog of EPZ004777, a modification that significantly improves its cellular inhibitory potency [1]. In MCF10A breast cancer cells, SGC0946 inhibits H3K79 dimethylation with an IC50 of 8.8 nM, compared to 84 nM for EPZ004777, representing a 9.5-fold improvement . The improvement is even more pronounced in A431 epidermoid carcinoma cells, where SGC0946 exhibits an IC50 of 2.65 nM compared to 264 nM for EPZ004777, a 100-fold difference . This enhanced cellular activity is attributed to a slower off-rate and improved cell permeability [1].
| Evidence Dimension | Cellular H3K79 dimethylation (H3K79me2) inhibition |
|---|---|
| Target Compound Data | IC50 = 8.8 nM (MCF10A); 2.65 nM (A431) |
| Comparator Or Baseline | EPZ004777: IC50 = 84 nM (MCF10A); 264 nM (A431) |
| Quantified Difference | 9.5-fold (MCF10A); 100-fold (A431) |
| Conditions | MCF10A and A431 cell lines, 4-day treatment, measured by immunoblot or fluorescence microscopy |
Why This Matters
This data justifies the selection of SGC0946 over its non-brominated predecessor EPZ004777 for any cell-based assay, ensuring a robust and quantifiable on-target effect at significantly lower, more specific concentrations.
- [1] Yu W, Chory EJ, Wernimont AK, et al. Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors. Nat Commun. 2012;3:1288. View Source
